1-(4-Aminophenyl)-3-piperidinemethanol 1-(4-Aminophenyl)-3-piperidinemethanol
Brand Name: Vulcanchem
CAS No.: 211247-50-6
VCID: VC4344927
InChI: InChI=1S/C12H18N2O/c13-11-3-5-12(6-4-11)14-7-1-2-10(8-14)9-15/h3-6,10,15H,1-2,7-9,13H2
SMILES: C1CC(CN(C1)C2=CC=C(C=C2)N)CO
Molecular Formula: C12H18N2O
Molecular Weight: 206.289

1-(4-Aminophenyl)-3-piperidinemethanol

CAS No.: 211247-50-6

Cat. No.: VC4344927

Molecular Formula: C12H18N2O

Molecular Weight: 206.289

* For research use only. Not for human or veterinary use.

1-(4-Aminophenyl)-3-piperidinemethanol - 211247-50-6

Specification

CAS No. 211247-50-6
Molecular Formula C12H18N2O
Molecular Weight 206.289
IUPAC Name [1-(4-aminophenyl)piperidin-3-yl]methanol
Standard InChI InChI=1S/C12H18N2O/c13-11-3-5-12(6-4-11)14-7-1-2-10(8-14)9-15/h3-6,10,15H,1-2,7-9,13H2
Standard InChI Key ZPGVLDQXMSGLHG-UHFFFAOYSA-N
SMILES C1CC(CN(C1)C2=CC=C(C=C2)N)CO

Introduction

Chemical Identification and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₂H₁₈N₂O, with a molecular weight of 206.28 g/mol . Key identifiers include:

PropertyValueSource
IUPAC Name[1-(4-Aminophenyl)piperidin-3-yl]methanol
InChIKeyZPGVLDQXMSGLHG-UHFFFAOYSA-N
SMILESC1CC(CN(C1)C2=CC=C(C=C2)N)CO
XLogP31.4
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

The piperidine ring’s conformation and the spatial arrangement of the aminophenyl and hydroxymethyl groups contribute to its physicochemical behavior, including moderate lipophilicity (XLogP3 = 1.4) and solubility in polar solvents like dimethyl sulfoxide (DMSO) .

Physicochemical Properties

Spectroscopic Data

  • NMR/IR: Characteristic peaks for the aromatic amine (N–H stretch ~3300 cm⁻¹), hydroxymethyl (O–H stretch ~3400 cm⁻¹), and piperidine ring vibrations .

  • Mass Spectrometry: Exact mass = 206.1419 Da, consistent with molecular formula C₁₂H₁₈N₂O .

Research Applications

Pharmaceutical Intermediates

The compound’s structure aligns with motifs found in neuroactive agents. For example:

  • Dopamine Transporter (DAT) Modulation: Piperidine derivatives are studied for their ability to inhibit monoamine reuptake, a mechanism relevant to treating addiction and depression .

  • Cholinesterase Inhibition: Structural analogs demonstrate potential in Alzheimer’s disease research by enhancing cholinergic signaling.

Chemical Probes

1-(4-Aminophenyl)-3-piperidinemethanol serves as a building block in medicinal chemistry for synthesizing:

  • Ligands for G-protein-coupled receptors (GPCRs).

  • Anticancer agents targeting kinase pathways.

VendorPurityPrice (1g)Source
MuseChem≥95%$256.00
CymitQuimica95%€258.00
GlpBio>98%$191.00
VulcanchemN/ACustom Quote

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